molecular formula C21H29ClN2O4S B4164737 1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-3-CARBOXAMIDE

1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4164737
M. Wt: 441.0 g/mol
InChI Key: CAAIUHRRAUBROU-UHFFFAOYSA-N
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Description

1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the core piperidine structure, followed by the introduction of the sulfonyl and carboxamide groups. The final step involves the addition of the 3-chloro-4-methoxyphenyl and 1-cyclohexen-1-yl groups under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-3-CARBOXAMIDE
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-N-[2-(cyclohexen-1-yl)ethyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN2O4S/c1-28-20-10-9-18(14-19(20)22)29(26,27)24-13-5-8-17(15-24)21(25)23-12-11-16-6-3-2-4-7-16/h6,9-10,14,17H,2-5,7-8,11-13,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAIUHRRAUBROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCCC3=CCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-3-CARBOXAMIDE

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